molecular formula C11H20O2 B8365405 Octane-3-yl acrylate CAS No. 1322-13-0

Octane-3-yl acrylate

Cat. No.: B8365405
CAS No.: 1322-13-0
M. Wt: 184.27 g/mol
InChI Key: DNPFOADIPJWGQH-UHFFFAOYSA-N
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Description

Octane-3-yl acrylate is an acrylate ester derived from acrylic acid and octan-3-ol. Acrylates are characterized by their α,β-unsaturated carbonyl group, which enables rapid polymerization and versatility in industrial applications such as coatings, adhesives, and plastics . The octane-3-yl substituent introduces a branched alkyl chain, influencing properties like hydrophobicity, flexibility, and polymerization kinetics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Octane-3-yl acrylate with high purity for laboratory use?

  • Methodological Answer : The esterification of 3-octanol with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) is a common approach. Purification can be achieved via vacuum distillation to remove unreacted monomers and solvent residues. For higher purity, column chromatography using silica gel with a non-polar eluent (e.g., hexane/ethyl acetate) is recommended. Ensure reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks: the acrylate vinyl protons (δ 5.8–6.4 ppm) and the octane chain methyl/methylene groups (δ 0.8–1.6 ppm).
  • FT-IR : Look for the acrylate carbonyl stretch (~1720 cm⁻¹) and C=C stretching (~1630 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 184 for [M+H]⁺). Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (11–13 mil thickness) and safety goggles. Use a lab coat and work in a fume hood.
  • Ventilation : Ensure adequate airflow to prevent vapor accumulation (ACGIH TLV guidelines).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential sensitization .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize polymerization conditions involving this compound?

  • Methodological Answer : Use a central composite design (CCD) to evaluate variables like initiator concentration, temperature, and monomer ratio. For example, in a study on acrylate-based coatings, CCD helped correlate hardness and solids content with monomer composition. Analyze results using ANOVA to identify significant factors and derive predictive models .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for acrylate reactivity?

  • Methodological Answer :

  • Validation : Perform density functional theory (DFT) calculations to compare predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots).
  • Systematic Review : Cross-check literature for solvent effects, catalyst interactions, or side reactions overlooked in simulations. Use tools like SciFinder or Reaxys to identify conflicting reports and design validation experiments .

Q. How to conduct a systematic review of existing literature to identify research gaps in acrylate-based polymer applications?

  • Methodological Answer :

  • Keyword Search : Use terms like “this compound copolymerization” or “acrylate degradation mechanisms” in PubMed, Scopus, and Web of Science.
  • Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with experimental data. Exclude patents and industrial reports.
  • Gap Analysis : Tabulate studies by application (e.g., coatings, adhesives) and note under-researched areas, such as long-term stability in biomedical environments .

Q. What advanced analytical techniques are suitable for studying degradation pathways of polymers derived from this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating to identify thermal decomposition stages.
  • GC-MS : Detect volatile degradation products (e.g., acrylic acid, octane fragments).
  • Accelerated Aging : Expose samples to UV light or humidity and analyze via FT-IR for carbonyl index changes. Compare results with computational degradation models .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Octane-3-yl acrylate : Contains an octan-3-yl group (C₈H₁₇) esterified to acrylic acid. The branched structure may reduce crystallinity compared to linear analogs.
  • Butyl acrylate (C₄H₉ ester) : Shorter linear chain, leading to higher reactivity and faster polymerization .
  • Hexyl acrylate (C₆H₁₃ ester) : Intermediate chain length, balancing flexibility and hydrophobicity in polymers .
  • 1-Octen-3-one: A ketone with a similar carbon chain length but differing in functional group (enone vs. acrylate ester). Both elicit mushroom-like odors, but odor thresholds differ significantly .

Table 1: Structural and Functional Comparisons

Compound Functional Group Chain Length Key Structural Feature
This compound Acrylate ester C₈ (branched) Branched alkyl for steric effects
Butyl acrylate Acrylate ester C₄ (linear) High reactivity due to short chain
1-Octen-3-one Enone C₈ (linear) α,β-unsaturated ketone

Physical and Chemical Properties

  • Polymerization Rate : Shorter-chain acrylates (e.g., butyl) polymerize faster due to higher mobility and reactivity. This compound’s branched, longer chain likely slows polymerization, favoring applications requiring controlled curing .
  • Hydrophobicity : Longer alkyl chains (e.g., octane-3-yl, lauryl) enhance hydrophobicity and chemical resistance compared to shorter analogs like ethyl or butyl acrylates .
  • Odor Profile: Butyl acrylate: Mushroom-like odor (OT: ~0.0032–55 ng/L air) . 1-Octen-3-one: Similar mushroom odor but lower OT (0.0032 ng/L air) due to enone structure . this compound: Expected to have a milder odor than butyl acrylate due to longer chain length, aligning with trends in homologous series.

Table 2: Odor Thresholds and Qualities

Compound Odor Quality Odor Threshold (ng/L air)
Butyl acrylate Mushroom-like 0.0032–55
1-Octen-3-one Mushroom-like 0.0032
Hexyl acrylate Geranium-like ~10–20 (inferred)
This compound Likely mild, earthy Not reported (inferred)

Receptor Interactions and Sensory Perception

Evidence suggests that acrylates and enones with similar chain lengths (e.g., butyl acrylate vs. 1-octen-3-one) activate distinct olfactory receptors despite shared odor qualities. This implies that this compound’s perception may involve unique receptor interactions compared to ketone analogs .

Properties

CAS No.

1322-13-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

octan-3-yl prop-2-enoate

InChI

InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3

InChI Key

DNPFOADIPJWGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0×10-3 mol of CH3OCH2CH2OLi in solution in THF are introduced under nitrogen atmosphere into a predried round bottom flask. 100 ml of predried THF are added followed, with stirring, dropwise, by 1.0×10-3 mol of (Ph)2CHLi in 0.2-molar solution in THF. The mixture is cooled to a temperature of -78° C. with a mixture of acetone and solid carbon dioxide, followed by the addition, still at -78° C., of 0.048 mol of 2-ethylhexyl acrylate previously stirred for 48 hours over calcium hydride, distilled and then treated over fluorenyllithium until the appearance of a yellow colour and distilled over triethylaluminium immediately before the polymerisation. After 10 minutes the reaction is stopped by addition of 5 ml of acidified methanol and the solvent is then stripped off. An ethylhexyl acrylate polymer is obtained in a 95% yield. Analysis of the polymer by GPC shows the following characteristics:
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